molecular formula C19H19N3O4 B2784742 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea CAS No. 954660-70-9

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

Cat. No.: B2784742
CAS No.: 954660-70-9
M. Wt: 353.378
InChI Key: BOKALFGIIGCBHH-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound featuring a urea moiety (-NH-CO-NH-) linked to a phenyl group and a 5-oxopyrrolidin-3-ylmethyl substituent. The pyrrolidinone ring (5-oxopyrrolidine) is substituted at the 1-position with a benzodioxole group (benzo[d][1,3]dioxol-5-yl), a bicyclic aromatic system with oxygen atoms at positions 1 and 3.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h1-7,9,13H,8,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKALFGIIGCBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea generally involves multistep reactions starting from readily available precursors. A common route involves:

  • Formation of the Benzo[d][1,3]dioxole ring: : This may be achieved via condensation reactions involving catechol derivatives.

  • Synthesis of the Pyrrolidinone core: : Cyclization reactions of appropriate amides or esters can lead to the formation of the pyrrolidinone ring.

  • Linking the two moieties: : A coupling reaction, often facilitated by reagents such as EDCI or DCC, links the benzo[d][1,3]dioxole with the pyrrolidinone.

  • Formation of the Phenylurea group: : This is typically achieved by reacting the intermediate product with phenyl isocyanate under controlled conditions.

Industrial methods for its production would scale up these laboratory procedures, ensuring purity and efficiency while adhering to safety and environmental regulations.

Chemical Reactions Analysis

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes a variety of chemical reactions:

  • Oxidation: : Can be oxidized to yield various oxidized intermediates, typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced functional groups within the compound.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, with reagents such as halogens or nucleophiles like amines or alcohols.

  • Hydrolysis: : Under acidic or basic conditions, the compound may undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

The compound has notable applications across various domains:

  • Chemistry: : Utilized as a building block for more complex molecules, aiding in the synthesis of new chemical entities.

  • Biology: : Serves as a probe or ligand in studying biological pathways and interactions due to its distinctive structure.

  • Medicine: : Investigated for potential therapeutic properties, including anticancer and antiviral activities.

  • Industry: : May be used in material science for the development of new polymers or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on the context of its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways can involve binding to active sites or allosteric sites, influencing cellular signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea with structurally related compounds, emphasizing core structures, substituents, and functional properties:

Compound Name Core Structure Key Substituents/Features Biological Activity/Properties References
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea Pyrrolidinone-urea - Benzodioxolyl at pyrrolidinone N1
- Urea-linked phenyl group
High hydrogen-bonding potential; possible CNS or enzyme-targeting applications (inferred)
(Z)-((1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylprop-1-en-1-yl)oxy)trimethylsilane Propenenyl silane - Benzodioxolyl and phenyl groups
- Trimethylsilane (lipophilic)
Likely high lipophilicity; synthetic intermediate for functionalized aromatics
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydropyrazole - Benzodioxolyl
- Tert-butyl group
Explicit anticonvulsant activity (reported in )
D-19 (Pyrrole carboxamide) Pyrrole-carboxamide - Benzodioxolylmethyl
- Pyridinyl and carboxamide groups
Carboxamide group may reduce hydrogen-bonding vs. urea; potential kinase or receptor modulation
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one Propenone - Benzodioxolyl
- 3-Bromophenyl and conjugated ketone
Bromine enhances steric bulk/electron-withdrawing effects; possible photophysical applications

Key Structural and Functional Insights:

Hydrogen-Bonding vs. Trimethylsilane (Compound 6l) and tert-butyl (pyrazole derivative) groups increase lipophilicity, which may enhance membrane permeability but reduce solubility .

Pyrrolidinone (target compound) and dihydropyrazole (Compound 1) cores offer distinct conformational flexibility, affecting molecular rigidity and interaction with targets .

Biological Implications: The anticonvulsant activity of the dihydropyrazole () suggests that benzodioxolyl-heterocycle hybrids may target neurological pathways. The target compound’s urea group could modulate similar targets with enhanced specificity .

Research Findings and Methodological Considerations

  • Crystallography and Conformational Analysis: Tools like SHELX () and Mercury CSD () are critical for analyzing molecular conformations, particularly puckering in heterocycles (e.g., pyrrolidinone) and intermolecular interactions .
  • Synthetic Challenges: highlights the use of DMF and K₂CO₃ for alkylation reactions, which may apply to synthesizing the target compound’s methyl-linked urea-pyrrolidinone system .

Biological Activity

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This indicates a molecular weight of approximately 298.34 g/mol. The presence of the benzo[d][1,3]dioxole moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer biology.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. These interactions can influence various physiological processes including neurotransmission and cell proliferation .

Pharmacological Effects

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast and lung cancer models.
  • Neuroprotective Effects : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress, as observed in rodent models of neurodegenerative diseases.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values were determined to be around 25 µM for breast cancer cells and 30 µM for lung cancer cells, indicating a dose-dependent response .

In Vivo Studies

In animal models, administration of the compound resulted in a marked decrease in tumor size compared to control groups. Notably, the compound was well-tolerated with minimal side effects reported during the study period. Histological analyses revealed reduced tumor angiogenesis and increased apoptosis in treated groups .

Data Table: Summary of Biological Activities

Activity Effect Model Reference
AntitumorCytotoxicityHuman cancer cell lines
NeuroprotectionReduced oxidative stressRodent models
Tumor Size ReductionSignificant decreaseAnimal models

Q & A

Q. Strategies for pharmacophore identification :

  • Fragment-based screening : Test truncated analogs (e.g., benzodioxole-pyrrolidinone vs. phenylurea fragments) to isolate bioactive regions .
  • Molecular dynamics simulations : Map interactions (e.g., hydrogen bonding with catalytic lysine residues) to prioritize modifications .

Advanced Question: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Pharmacokinetic limitations : Poor bioavailability due to low solubility or rapid hepatic metabolism.
    • Solution : Use prodrug strategies (e.g., esterification of the urea NH) or nanoformulations to enhance absorption .
  • Off-target effects : In vivo assays may reveal toxicity not detected in isolated enzyme assays.
    • Solution : Conduct transcriptomic profiling (RNA-seq) to identify unintended pathways affected .
  • Dose dependency : Validate efficacy across multiple dose ranges (e.g., 10–100 mg/kg in rodent models) to establish therapeutic windows .

Advanced Question: What computational approaches are used to model the compound's interactions with biological targets, and how reliable are these predictions?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., COX-2 or HDACs) with RMSD <2.0 Å when validated against crystallographic data .
  • Free energy calculations : MM/PBSA or MM/GBSA methods estimate binding affinities (ΔG ≈ -8 to -10 kcal/mol for high-affinity targets) .
  • Limitations : Predictions may fail for flexible binding pockets or allosteric sites. Cross-validate with mutagenesis (e.g., alanine scanning of predicted contact residues) .

Advanced Question: How can researchers address stability and degradation issues of the compound under physiological conditions?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the urea moiety (pH-dependent) or oxidation of the benzodioxole ring .
  • Stabilization strategies :
    • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
    • Excipient screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to protect against oxidative degradation .
    • Accelerated stability testing : Use HPLC to monitor degradation products after exposure to stress conditions (40°C, 75% humidity for 4 weeks) .

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